(2E)-1-(3-bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Description

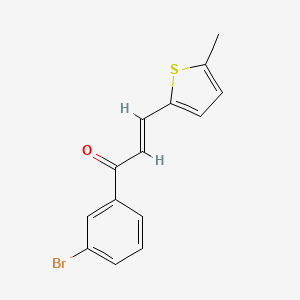

The compound (2E)-1-(3-bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure comprises two aromatic rings: Ring A (3-bromophenyl) and Ring B (5-methylthiophen-2-yl) (Figure 1). The (2E)-configuration ensures planarity of the enone system, which is critical for electronic conjugation and biological activity. Bromine at the meta position of Ring A introduces electron-withdrawing effects, while the 5-methylthiophene moiety in Ring B contributes aromaticity and sulfur-mediated electronic interactions. Chalcones of this class are studied for their antimicrobial, anticancer, and optoelectronic properties .

Properties

IUPAC Name |

(E)-1-(3-bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrOS/c1-10-5-6-13(17-10)7-8-14(16)11-3-2-4-12(15)9-11/h2-9H,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNVAUUVHGGCCE-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=CC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=C/C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-1-(3-bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, belongs to a class of organic compounds known for their diverse biological activities. Chalcones are characterized by their unique structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H11BrOS

- Molecular Weight : 307.21 g/mol

- CAS Number : 832126-79-1

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 3-bromoacetophenone and 5-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is generally conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone.

Antimicrobial Activity

Research has indicated that chalcones exhibit significant antimicrobial properties against various pathogens. A study demonstrated that this compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes .

Anti-inflammatory Properties

Chalcones have been recognized for their anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This inhibition suggests its potential use in treating inflammatory diseases .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis through the activation of caspases and modulation of key signaling pathways related to cell survival .

Case Studies

Several studies have explored the biological activity of similar compounds within the chalcone class:

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| Yathirajan et al. (2006) | (2E)-1-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Antimicrobial | Effective against multiple bacterial strains |

| Butcher et al. (2007) | (2E)-1-(3-bromo-thienyl)-3-(4-butoxyphenyl)prop-2-en-1-one | Anticancer | Induced apoptosis in cancer cell lines |

| Naik et al. (2015) | (2E)-1-(3-bromothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | Anti-inflammatory | Reduced cytokine levels in vitro |

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets, potentially inhibiting enzymes or receptors involved in inflammation and cancer progression. The bromine substituent may enhance its reactivity and binding affinity to these targets, contributing to its potent biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromophenyl Chalcones with Varied B-Ring Substituents

Table 1: Key Structural and Activity Comparisons

Key Observations :

Thiophene-Containing Chalcones

Table 2: Thiophene-Based Derivatives

Key Observations :

- Halogenation vs. Methylation : Bromine on thiophene (e.g., ) increases molecular weight and polar surface area, while the methyl group in the target compound improves membrane permeability .

- Crystallographic Trends : Thiophene-containing chalcones often exhibit planar geometries and intermolecular interactions (e.g., C–H⋯π, halogen bonds), as seen in ’s 2D network .

Electronic and Optoelectronic Properties

- Hyperpolarizability: The target compound’s methylthiophene may influence nonlinear optical (NLO) properties. For example, (2E)-1-(3-bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one exhibits a c(3) hyperpolarizability value 185.58 times lower than a related fluorophenyl derivative, highlighting substituent-dependent NLO responses .

- Conjugation Effects: The α,β-unsaturated ketone enables charge transfer between rings. Methoxy or dimethylamino groups (e.g., in ) reduce conjugation efficiency compared to halogen or thiophene groups .

Q & A

Q. Table 1: Representative Reaction Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NaOH | Ethanol | 80 | 68 | |

| KOH | MeOH | 70 | 72 |

Advanced: How can computational methods resolve discrepancies between experimental and theoretical spectroscopic data?

Answer:

Discrepancies in UV-Vis λmax or NMR shifts often arise from approximations in density functional theory (DFT) calculations. To mitigate this:

- Use hybrid functionals (e.g., B3LYP/6-311++G(d,p)) for better agreement with experimental IR and UV data .

- Incorporate solvent effects via polarizable continuum models (PCM) to refine NMR chemical shift predictions.

- Validate computational models against single-crystal XRD data (e.g., bond lengths/angles) to calibrate torsional parameters .

Basic: Which spectroscopic techniques confirm the E-configuration and structural integrity of this chalcone?

Answer:

- 1H NMR : Coupling constants (J = 12–16 Hz) between α and β protons confirm the E-configuration .

- IR Spectroscopy : Strong carbonyl (C=O) stretch at ~1650–1680 cm⁻¹.

- HR-MS : Molecular ion peak ([M+H]⁺) matches theoretical mass (±0.001 Da).

- XRD : Single-crystal analysis unambiguously assigns stereochemistry and bond geometry .

Advanced: What strategies address non-merohedral twinning in XRD data refinement for this compound?

Answer:

Non-merohedral twinning (e.g., observed in ) complicates structure solution. Strategies include:

- Twin refinement in software like SHELXL using BASF or TWIN commands.

- High-resolution data collection (θ > 25°) to improve merged I/σ(I) ratios.

- HKLF5 format for integrating overlapping reflections from twin domains.

Basic: How are HOMO-LUMO energies and global reactivity descriptors calculated, and what do they indicate?

Answer:

Using DFT (B3LYP/6-311G**):

Q. Table 2: Calculated Reactivity Descriptors (Example)

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO | -5.82 | Electron donor capacity |

| LUMO | -1.74 | Electron acceptor capacity |

| ω | 3.12 | High electrophilicity |

Advanced: How can structural modifications enhance bioactivity while minimizing cytotoxicity?

Answer:

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance electrophilicity and antimicrobial potency .

- Thiophene modification : Replace 5-methyl with halogen (e.g., -Cl) to improve membrane permeability .

- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to prioritize low-toxicity derivatives.

Basic: What in vitro assays evaluate antimicrobial activity, and how are controls designed?

Answer:

- Agar dilution : Determine minimum inhibitory concentration (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

- Controls : Include gentamicin (positive control) and DMSO (solvent control).

- Replicates : Triplicate experiments with statistical analysis (mean ± SD).

Advanced: How can multivariate analysis resolve conflicting structure-activity data?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.